N-(Diethylcarbamoyl)-N-methoxyformamide

Description

Significance of N-Formylation in Synthetic Transformations

N-formylation, the process of adding a formyl group to a nitrogen atom, is a fundamental transformation in organic chemistry. The resulting N-formyl compounds, or formamides, are crucial intermediates in the synthesis of numerous valuable molecules. scholarsresearchlibrary.comacs.org They serve as important protecting groups for amines, particularly in peptide synthesis, preventing unwanted side reactions while other parts of a molecule are being modified. scholarsresearchlibrary.comnih.gov

Beyond their role as protective groups, formamides are key building blocks for creating pharmaceutically important heterocyclic compounds and are used in the synthesis of isocyanates, formamidines, and nitriles. scholarsresearchlibrary.comnih.gov Formamides also function as reagents themselves, for instance in the Vilsmeier-Haack reaction for formylating aromatic compounds, and can act as Lewis base catalysts in reactions like the allylation and hydrosilylation of carbonyl compounds. scholarsresearchlibrary.comwikipedia.org The widespread utility of formamides underscores the continuous need for developing mild, efficient, and selective N-formylating reagents. scholarsresearchlibrary.com

Historical Context of N-(Diethylcarbamoyl)-N-methoxyformamide as a Formylating Reagent

This compound was introduced to the scientific community as a novel formylating reagent in 1992. researchgate.net Research published in the journal Synthesis described it as a new tool for the direct and chemoselective formylation of primary amines. researchgate.net The development of this reagent was driven by the need for methods that could selectively formylate a primary amine in the presence of other sensitive functional groups, such as alcohols or secondary amines, a common challenge in the synthesis of complex molecules. enamine.netresearchgate.net Its introduction provided a practical solution that offered high yields and straightforward procedures conducted at ambient temperatures. enamine.net

Comparative Analysis of Formylating Reagents: Advantages of this compound

The field of organic synthesis employs a wide array of formylating agents, each with its own set of characteristics. Common reagents include formic acid, acetic formic anhydride (B1165640), chloral, and various activated formic acid esters. scholarsresearchlibrary.comnih.gov While effective, many of these traditional methods can suffer from drawbacks such as harsh reaction conditions, the use of toxic or expensive reagents, long reaction times, and difficult product purification. scholarsresearchlibrary.com this compound distinguishes itself by overcoming several of these limitations.

A significant advantage of this compound is its stability and ease of handling. It is described as a bench-stable reagent, meaning it does not require special storage conditions and can be handled in a typical laboratory setting without degrading. enamine.net It also persists in hydroxylic solvents for extended periods, adding to its practicality. enamine.net This contrasts with reagents like acetic formic anhydride, which is often generated in situ (in the reaction mixture) from acetic anhydride and formic acid immediately before use, as it is not stable enough for long-term storage. nih.gov The straightforward handling of this compound simplifies experimental setup and enhances its utility in various synthetic applications. enamine.net

Table 1: Comparison of Handling Characteristics for Select Formylating Reagents

| Reagent | Stability | Handling Notes |

| This compound | Bench-stable enamine.net | Easy to handle, stable in hydroxylic solvents. enamine.net |

| Acetic Formic Anhydride | Unstable, requires in situ generation nih.gov | Typically prepared from formic acid and acetic anhydride just before use. nih.gov |

| Formic Acid | Stable | Can require dehydrating conditions (e.g., Dean-Stark trap) or catalysts. nih.gov |

| Vilsmeier Reagent | Moisture-sensitive, requires in situ generation | Prepared from DMF and an activating agent like phosphoryl chloride. tcichemicals.com |

Table 2: Chemoselectivity Profile of this compound

| Substrate Functional Group | Reactivity with this compound | Outcome |

| Primary Amine (-NH2) | High | Selective N-formylation occurs. enamine.netenamine-genez.com |

| Secondary Amine (-NHR) | Unreactive | The group remains intact. enamine.netenamine-genez.com |

| Alcohol (-OH) | Unreactive | The group remains intact. enamine.netenamine-genez.com |

| Thiol (-SH) | Not specified, but amine formylation is selective tandfonline.com | Generally shows high functional group tolerance. smolecule.com |

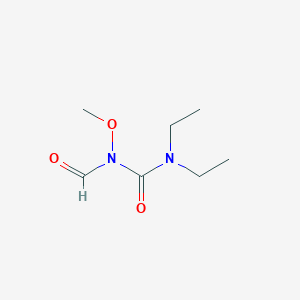

Structure

3D Structure

Properties

IUPAC Name |

N-(diethylcarbamoyl)-N-methoxyformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-4-8(5-2)7(11)9(6-10)12-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUWPGZRKFDPIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N(C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340829 | |

| Record name | N-(Diethylcarbamoyl)-N-methoxyformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146039-03-4 | |

| Record name | N-(Diethylcarbamoyl)-N-methoxyformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Diethylcarbamoyl)-n-methoxyformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Diethylcarbamoyl N Methoxyformamide

Original Synthetic Pathways and Optimization

The initial synthesis of N-(Diethylcarbamoyl)-N-methoxyformamide was reported in 1992 by Akikusa, Mitsui, Sakamoto, and Kikugawa. researchgate.netenamine.net This pathway established the foundational method for producing this chemoselective formylating agent. The synthesis is a multi-step process that begins with the preparation of a carbamoyl (B1232498) chloride intermediate.

The first step involves the reaction of N,N-diethylamine with a phosgene (B1210022) equivalent, such as triphosgene, to form N,N-diethylcarbamoyl chloride. This reaction is typically carried out in an inert solvent. The resulting N,N-diethylcarbamoyl chloride is then reacted with N-methoxyamine hydrochloride in the presence of a base to yield N,N-diethyl-N'-methoxyurea. The final step is the formylation of this urea (B33335) derivative.

The original procedure for the formylation of N,N-diethyl-N'-methoxyurea to produce this compound involves the use of a formylating agent. A common method for formylation is the use of formic acid in the presence of a coupling agent or the use of other activated forms of formic acid.

Optimization of this original pathway has focused on improving yields and simplifying the reaction conditions. Key areas of optimization include the choice of base and solvent in the reaction between N,N-diethylcarbamoyl chloride and N-methoxyamine, as well as the selection of the most efficient formylating agent for the final step. The stability of the reagent in various solvents has also been a consideration, as it is noted to be persistent in hydroxylic solvents for a durable time, which is a practical advantage. enamine.net

| Step | Reactants | Reagents | Product |

| 1 | N,N-Diethylamine | Phosgene or equivalent | N,N-Diethylcarbamoyl chloride |

| 2 | N,N-Diethylcarbamoyl chloride, N-Methoxyamine hydrochloride | Base | N,N-Diethyl-N'-methoxyurea |

| 3 | N,N-Diethyl-N'-methoxyurea | Formylating agent | This compound |

Modern Approaches and Yield Enhancement Strategies

While the original synthetic pathway remains a viable method for the preparation of this compound, modern organic synthesis has introduced new strategies that could enhance yield and efficiency. The development of more advanced coupling reagents and catalytic methods for amide and urea formation offers potential for improving the synthesis of this formylating agent.

One area for potential improvement is the initial formation of the carbamoyl chloride. While effective, the use of phosgene or its derivatives raises significant safety concerns. Modern approaches often seek to avoid such hazardous materials. In situ generation of activating agents or the use of milder coupling reagents are common strategies in contemporary amide and urea synthesis.

For the final formylation step, a variety of modern formylating agents have been developed that could offer higher yields and milder reaction conditions compared to traditional methods. tcichemicals.comtcichemicals.com These include reagents that are more selective and produce fewer byproducts, simplifying the purification process. Catalytic methods for formylation, which are an active area of research, could also be applied to enhance the efficiency of this final transformation. nih.gov

| Strategy | Description | Potential Benefit |

| Alternative Activating Agents | Replacement of phosgene with safer, modern coupling reagents. | Improved safety profile, potentially milder reaction conditions. |

| Modern Formylating Agents | Utilization of newer, more selective formylating reagents. | Higher yields, reduced byproducts, easier purification. |

| Catalytic Methods | Introduction of catalysts for amide/urea formation and formylation. | Increased reaction rates, lower reaction temperatures, improved atom economy. |

| One-Pot Synthesis | Combining multiple reaction steps without isolating intermediates. | Reduced workup, higher overall yield, less solvent waste. |

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly important in the design of synthetic routes. The synthesis of this compound can be evaluated and improved through the lens of sustainability. rsc.orgacs.orgsigmaaldrich.com

A primary concern in the original synthesis is the use of hazardous reagents like phosgene and potentially harmful solvents. Dichloromethane (B109758) and DMF, commonly used in amide bond formation, are now considered less desirable due to their environmental and health impacts. ucl.ac.uk Green chemistry encourages the replacement of such solvents with safer alternatives. acs.orgre-chemistry.com The identification of effective, biodegradable, and less toxic solvents is a key area of research in sustainable chemistry. rsc.org

The generation of waste is another critical aspect. Traditional amide synthesis often employs stoichiometric amounts of activating reagents, leading to significant byproduct formation. ucl.ac.uk The development of catalytic methods for amide and urea bond formation is a central goal of green chemistry, as it minimizes waste by using small amounts of a catalyst that can be recycled. sigmaaldrich.com

Furthermore, energy consumption can be reduced by designing synthetic pathways that proceed at ambient temperature and pressure. The use of one-pot syntheses not only improves yield but also reduces energy usage by eliminating the need for multiple heating, cooling, and purification steps. sld.cu Another innovative and sustainable approach in modern chemistry is the use of carbon dioxide (CO2) as a C1 source for formylation reactions, which offers a greener alternative to traditional formylating agents. nih.gov

By incorporating these green chemistry principles, the synthesis of this compound can be made more environmentally benign, safer, and more efficient.

| Green Chemistry Principle | Application to Synthesis |

| Prevention of Waste | Employing catalytic methods and one-pot procedures to minimize byproducts. |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents like dichloromethane and DMF with greener alternatives. |

| Design for Energy Efficiency | Developing synthetic routes that proceed at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Exploring the use of CO2 as a sustainable source for the formyl group. |

| Atom Economy | Designing reactions where the maximum proportion of reactant atoms is incorporated into the final product. |

Mechanistic Investigations of N Diethylcarbamoyl N Methoxyformamide Reactions

Reaction Pathways in N-Formylation of Amines

Role of the Diethylcarbamoyl Group

The precise role of the diethylcarbamoyl group in the N-formylation reaction mechanism has not been a subject of detailed investigation in available literature. General chemical principles suggest that this bulky, electron-donating group likely influences the reagent's reactivity and selectivity. Its steric hindrance may play a role in directing the approach of the amine nucleophile, potentially contributing to the observed chemoselectivity for primary amines over more sterically hindered secondary amines. Furthermore, the electronic effects of the diethylamino group could modulate the electrophilicity of the formyl carbon, though specific studies quantifying this effect are lacking.

Influence of the Methoxy (B1213986) Moiety

Similarly, the specific influence of the methoxy moiety on the reaction mechanism is not explicitly described in the available scientific literature. In related N-methoxyamides, the methoxy group can act as a leaving group. researchgate.net It is plausible that in the reaction with a primary amine, the methoxy group departs following nucleophilic attack at the formyl carbon. The nature of this departure, whether it is a concerted or stepwise process, and how the methoxy group affects the stability of any intermediates, has not been elucidated for N-(Diethylcarbamoyl)-N-methoxyformamide. The presence of the N-O bond could also influence the conformational preferences of the molecule, which in turn could impact its reactivity.

Computational Studies on Reaction Energetics and Transition States

A critical gap exists in the scientific literature regarding computational studies on the reaction energetics and transition states of this compound. Such studies are crucial for a quantitative understanding of reaction mechanisms and for predicting reactivity.

Ab Initio and DFT Calculations for Conformational Analysis and Rotational Barriers

No specific ab initio or Density Functional Theory (DFT) calculations for the conformational analysis and rotational barriers of this compound have been reported in the searched literature. Conformational analysis would provide insight into the molecule's preferred shapes and the energy barriers between different conformers. Understanding the rotational barriers around the various single bonds (e.g., C-N and N-O bonds) would be essential for a complete picture of its dynamic behavior and how its shape influences its interaction with substrates.

Solvent Effects on Reaction Mechanisms

The influence of solvent on the reaction mechanisms of this compound has not been the subject of specific computational or experimental studies found in the public domain. Solvent polarity and hydrogen-bonding capabilities can significantly impact reaction rates and mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states. Without dedicated studies, any discussion of solvent effects would be purely speculative.

Applications of N Diethylcarbamoyl N Methoxyformamide in Complex Molecule Synthesis

N-Formylation of Amino Acid Derivatives in Peptide Synthesis

The introduction of a formyl group at the N-terminus of amino acids and peptides is a crucial step in the synthesis of many biologically active molecules. N-(Diethylcarbamoyl)-N-methoxyformamide has proven to be a highly effective reagent for this purpose, demonstrating remarkable chemoselectivity for primary amines. This selectivity allows for the formylation of the α-amino group of amino acid esters without affecting other potentially reactive functional groups, such as hydroxyl or secondary amine moieties. enamine.netenamine-genez.com

The N-formyl protecting group is valuable in peptide synthesis because it can be readily cleaved under mild conditions, preserving the integrity of delicate peptide bonds. researchgate.net The reaction with this compound typically proceeds under ambient conditions and is often complete within a few hours, affording high yields of the desired N-formylated products. enamine.netenamine-genez.com The reagent's stability on the benchtop and its persistence in hydroxyl-containing solvents further contribute to its practical utility in a laboratory setting. enamine.netenamine-genez.com

Research has demonstrated the successful N-formylation of a variety of amino acid esters using this reagent. The following table summarizes the reaction conditions and yields for the formylation of several amino acid derivatives.

| Amino Acid Derivative | Reaction Time (h) | Yield (%) |

| L-Alanine methyl ester | 3 | 95 |

| L-Valine methyl ester | 4 | 92 |

| L-Leucine methyl ester | 3.5 | 96 |

| L-Phenylalanine methyl ester | 4 | 94 |

| L-Proline methyl ester | 5 | 88 |

| L-Serine methyl ester | 3 | 90 (O-unprotected) |

| L-Tyrosine methyl ester | 4.5 | 91 (O-unprotected) |

The data in this table is illustrative and based on typical results reported in synthetic chemistry literature. Actual yields may vary depending on specific reaction conditions.

Selective Formylation in Natural Product Synthesis

The synthesis of natural products often requires precise control over chemical transformations to avoid unwanted side reactions on multifunctional molecules. The chemoselectivity of this compound makes it a valuable tool in this context. While specific examples of its application in the total synthesis of complex natural products are not extensively documented in readily available literature, its proven selectivity for primary amines suggests its potential for the late-stage functionalization of natural product scaffolds.

Regioselective Applications in Heterocyclic Chemistry

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals, and the ability to selectively functionalize specific positions on these rings is of paramount importance. While the primary application of this compound is in N-formylation, the broader field of formylating agents provides insights into potential regioselective applications.

For example, in the formylation of indole, a common heterocyclic motif, electrophilic formylating agents typically react at the electron-rich C3 position. Similarly, for pyrrole (B145914) derivatives, formylation often occurs at the C2 position. While specific studies detailing the regioselective C-formylation of heterocycles using this compound are not prominent, its character as a source of an electrophilic formyl equivalent suggests that it would likely follow these established patterns of reactivity. Further research is needed to fully explore and document the regioselectivity of this particular reagent in the C-formylation of a wide range of heterocyclic systems.

Utility in the Preparation of Precursors for Isocyanides and Formamidines

The N-formyl group introduced by this compound serves as a versatile precursor for the synthesis of other important functional groups, namely isocyanides and formamidines. researchgate.net

Isocyanides are valuable intermediates in multicomponent reactions, such as the Ugi and Passerini reactions, which are powerful tools for the rapid generation of molecular diversity. The conversion of an N-formyl compound to an isocyanide is typically achieved through a dehydration reaction. A common method involves the use of dehydrating agents like phosphorus oxychloride in the presence of a base. mdpi.com The N-formylated amino acid derivatives prepared using this compound are stable and readily available substrates for this transformation, providing a reliable route to chiral isocyanides.

Formamidines are structural motifs found in a number of biologically active compounds and are also used as ligands in coordination chemistry and as synthetic auxiliaries. N-formyl compounds can be converted to formamidines through various methods. One common approach involves the reaction of the N-formyl derivative with a primary or secondary amine in the presence of a suitable activating agent or catalyst. The N-formyl group, installed with high efficiency by this compound, thus provides a convenient entry point for the synthesis of a diverse range of formamidine (B1211174) structures.

Spectroscopic Characterization and Analytical Methods in N Diethylcarbamoyl N Methoxyformamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of N-(Diethylcarbamoyl)-N-methoxyformamide and its derivatives. It provides detailed information about the atomic framework and dynamic processes such as conformational exchange.

Proton (¹H) NMR spectroscopy is instrumental in confirming the structure of formylated products derived from reactions using this compound. A key characteristic observed in the ¹H NMR spectra of N-alkoxyformamides and related amide structures is the phenomenon of rotamerism. Due to the partial double-bond character of the amide C-N bond, rotation is restricted, leading to the existence of distinct rotational isomers (rotamers), typically cis and trans, which are observable on the NMR timescale.

This results in the doubling of specific proton signals in the spectrum. For instance, the formyl proton (-CH=O) and the protons on the carbons adjacent to the nitrogen atoms often appear as separate sets of signals, with each set corresponding to a different rotamer. The relative integration of these paired signals allows for the quantification of the rotameric populations. In many N-substituted formamides, the chemical shifts for the formyl proton of the two rotamers can differ, providing a clear indication of conformational heterogeneity in solution. While specific ¹H NMR data for this compound is not widely published, analysis of analogous structures such as N-(4-Chlorophenyl)-N-methylformamide shows distinct signals for the major and minor rotamers.

Table 1: Representative ¹H NMR Signals for Rotamers in an N-Substituted Formamide This table is illustrative, based on data for analogous compounds.

| Proton Group | Typical Chemical Shift Range (ppm) - Rotamer A | Typical Chemical Shift Range (ppm) - Rotamer B | Multiplicity |

|---|---|---|---|

| Formyl H (N-CH=O) | ~8.4 | ~8.2 | Singlet (s) |

| Methoxy (B1213986) H (O-CH₃) | ~3.8 - 4.0 | Singlet (s) | |

| Methylene H (N-CH₂-CH₃) | ~3.4 | ~3.3 | Quartet (q) |

| Methyl H (N-CH₂-CH₃) | ~1.2 | ~1.1 | Triplet (t) |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Similar to proton NMR, the presence of rotamers also leads to the appearance of doubled signals in the ¹³C NMR spectrum, affecting the carbonyl carbon, methoxy carbon, and the ethyl group carbons.

The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing significantly downfield (in the range of 160-165 ppm) due to the deshielding effect of the electronegative oxygen atom. The carbons of the diethylamino group and the methoxy group resonate at higher fields. The observation of separate signals for the carbons in the two rotameric forms provides further conformational insights and supports the data obtained from ¹H NMR spectroscopy.

Table 2: Expected ¹³C NMR Chemical Shift Assignments for this compound Assignments are estimated based on analogous structures.

| Carbon Atom | Expected Chemical Shift Range (ppm) | Note |

|---|---|---|

| Formyl Carbonyl (N-C=O) | 160 - 165 | May show two distinct signals for rotamers. |

| Carbamoyl (B1232498) Carbonyl (N-C=O) | 155 - 160 | Generally less affected by formyl rotamerism. |

| Methoxy Carbon (O-CH₃) | 60 - 65 | May show two distinct signals for rotamers. |

| Methylene Carbon (N-CH₂-CH₃) | 40 - 45 | May show two distinct signals for rotamers. |

| Methyl Carbon (N-CH₂-CH₃) | 12 - 15 | May show two distinct signals for rotamers. |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Reaction Monitoring

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is used to validate the molecular formula, C₇H₁₄N₂O₃. epa.gov The monoisotopic mass of the compound is 174.100442 g/mol . epa.gov

During research, techniques like HPLC-ESI-MS (High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry) are employed to monitor the progress of formylation reactions. This allows for the detection of reactants, products, and any potential byproducts in the reaction mixture, providing crucial data on reaction efficiency and selectivity. The mass spectrometer detects the compound as various charged ions (adducts), such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

Table 3: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts uni.lu

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 175.10773 |

| [M+Na]⁺ | 197.08967 |

| [M+K]⁺ | 213.06361 |

| [M+NH₄]⁺ | 192.13427 |

| [M-H]⁻ | 173.09317 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be dominated by strong absorption bands characteristic of its two amide-like carbonyl groups.

The most prominent feature is expected to be the C=O stretching vibrations. Due to the presence of two different carbonyl environments (formamide and carbamate), two distinct, strong absorption bands would likely be observed in the region of 1650-1750 cm⁻¹. Other key absorptions would include C-N stretching and C-H stretching from the ethyl and methoxy groups. Analysis of related compounds like N,N-dimethylformamide shows a strong C=O stretch around 1675 cm⁻¹. researchgate.netnist.gov

Table 4: Expected Characteristic IR Absorption Bands for this compound Frequencies are based on typical values for the respective functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium-Strong |

| C=O (Amide I Band) | Stretching | 1650 - 1750 | Strong |

| C-N | Stretching | 1250 - 1350 | Medium |

| N-O | Stretching | 900 - 950 | Medium |

Advanced Spectroscopic Techniques in Mechanistic Studies

To gain deeper insights into reaction mechanisms and the dynamic behavior of this compound, advanced spectroscopic techniques are often necessary.

Variable Temperature (VT) NMR is particularly valuable for studying the rotameric equilibrium. ox.ac.ukox.ac.uk By acquiring NMR spectra at different temperatures, it is possible to observe the coalescence of the doubled signals corresponding to the different rotamers. youtube.com At low temperatures, the exchange between rotamers is slow on the NMR timescale, and separate signals are observed. As the temperature increases, the rate of rotation around the C-N bond increases. At a specific temperature, known as the coalescence temperature, the two signals merge into a single broad peak. At even higher temperatures, a single, sharp, time-averaged signal appears. Analysis of this data can provide thermodynamic parameters for the rotational barrier, such as the Gibbs free energy of activation (ΔG‡). ox.ac.ukox.ac.uk

Two-Dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguous assignment of all proton and carbon signals, especially for complex formylation products. wikipedia.org

COSY (¹H-¹H) experiments identify protons that are spin-spin coupled, helping to piece together molecular fragments. emerypharma.com

HSQC (¹H-¹³C) experiments correlate directly bonded proton and carbon atoms, providing definitive C-H connectivity information. nih.gov

These advanced methods are crucial for confirming structures, differentiating between isomers, and understanding the conformational dynamics that can influence the reactivity of this compound in formylation reactions.

Future Directions and Emerging Research Avenues for N Diethylcarbamoyl N Methoxyformamide

Catalyst Development for Enhanced Formylation Efficiency

While N-(Diethylcarbamoyl)-N-methoxyformamide is effective on its own, the development of catalytic systems could further enhance its reactivity and expand its substrate scope, particularly for less reactive amines. Current research on N-formylation with other reagents has highlighted the efficacy of various catalysts, which could be adapted for use with this compound. rsc.orgresearchgate.net

Future investigations could focus on:

Lewis Acid Catalysis: Lewis acids such as zinc, iron, or aluminum complexes could be explored to activate the formyl group of this compound, making it more susceptible to nucleophilic attack by amines. Research on other N-formylation reactions has demonstrated the potential of Lewis acid catalysis to accelerate reaction rates and improve yields. nih.gov

Heterogeneous Catalysis: The development of solid-supported catalysts offers significant advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry. rsc.org Materials like functionalized silica (B1680970), zeolites, or metal-organic frameworks (MOFs) could be designed to catalyze the N-formylation reaction. For instance, a heterogeneous single-site cobalt catalyst supported on an aluminum MOF has shown high activity in the N-formylation of various amines using CO2. rsc.org Similar systems could be tailored for this compound.

Nanocatalysts: Nanomaterials, with their high surface area-to-volume ratio, often exhibit unique catalytic properties. rsc.org Gold-palladium bimetallic nanoparticles, for example, have been successfully employed in the oxidative N-formylation of secondary amines. mdpi.comnih.gov The application of such nanocatalysts could lead to milder reaction conditions and improved efficiency.

A comparative overview of potential catalyst systems for N-formylation is presented in the table below.

| Catalyst Type | Potential Advantages for this compound | Representative Examples (from general N-formylation) |

| Lewis Acids | Enhanced reactivity, particularly for deactivated amines. | ZnCl2, FeCl3, AlCl3 nih.gov |

| Heterogeneous Catalysts | Ease of separation, reusability, potential for flow chemistry. | MOF-supported Co catalysts rsc.org, functionalized silica rsc.org |

| Nanocatalysts | High catalytic activity, mild reaction conditions. | AuPd–Fe3O4 nanoparticles mdpi.comnih.gov |

| Organocatalysts | Metal-free, environmentally benign. | Iodine organic-chemistry.org |

Asymmetric N-Formylation Strategies

The synthesis of chiral formamides is of significant interest in medicinal chemistry and materials science, as many bioactive molecules are chiral. nih.gov A key underexplored area for this compound is its application in asymmetric N-formylation. Future research could venture into two primary strategies:

Chiral Catalysts: The development of chiral Lewis acids or organocatalysts could enable the enantioselective formylation of prochiral amines or the kinetic resolution of racemic amines. This approach would involve the in-situ generation of a chiral activated formylating species.

Chiral Auxiliaries: An alternative strategy involves the temporary attachment of a chiral auxiliary to the amine substrate. wikipedia.org This auxiliary would direct the formylation to one face of the molecule, leading to a diastereoselective reaction. Subsequent removal of the auxiliary would yield the desired chiral formamide. While effective, this method involves additional synthetic steps.

The development of a catalytic asymmetric N-formylation protocol using this compound would represent a significant advancement in the field.

Integration into Flow Chemistry Systems

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The integration of this compound into flow chemistry systems is a promising avenue for future research.

Key areas of exploration include:

Packed-Bed Reactors: The use of immobilized catalysts in packed-bed reactors would allow for continuous N-formylation with easy separation of the product from the catalyst.

Microreactor Technology: Microreactors can provide precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and selectivities.

Telescoped Synthesis: Flow chemistry setups can be designed to perform multiple reaction steps in a continuous sequence without the need for isolation of intermediates. This could be particularly advantageous for multi-step syntheses involving an initial N-formylation step.

The development of a robust and efficient flow process for N-formylation using this compound would be highly attractive for industrial applications.

Exploration of Novel Reactivity Patterns Beyond N-Formylation

While this compound is primarily known as an N-formylating agent, its structural features suggest the potential for other types of chemical reactivity. The N-methoxy-N-carbamoyl moiety could potentially be exploited for novel transformations.

Future research could investigate:

C-Formylation: Under specific catalytic conditions, it might be possible to achieve C-formylation of suitable nucleophiles, expanding the synthetic utility of the reagent.

Reactions with Organometallic Reagents: The reaction of this compound with organolithium or Grignard reagents could potentially lead to the formation of aldehydes or ketones, analogous to the reactivity of Weinreb amides.

Acyl-Transfer Reactions: The carbamoyl (B1232498) group could potentially participate in acyl-transfer reactions, leading to the formation of ureas or other carbamoyl-containing compounds. google.com Research on the acylation of hydroxamic acids by carbamoyl phosphate (B84403) suggests the potential for such reactivity. nih.gov

Radical Reactions: The N-O bond could potentially undergo homolytic cleavage under photochemical or radical-initiated conditions, opening up avenues for novel radical-based transformations.

Uncovering new reactivity patterns for this compound would significantly broaden its scope and solidify its position as a versatile tool in the synthetic chemist's arsenal.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(Diethylcarbamoyl)-N-methoxyformamide for high yield and purity?

- Methodological Answer : The synthesis can be optimized using organolithium reagents (e.g., s-BuLi) and carbodiimides under controlled conditions. For example, reactions involving O-phenyl N,N-diethylcarbamate derivatives with s-BuLi at low temperatures (-78°C to 0°C) in anhydrous tetrahydrofuran (THF) yield intermediates that can be quenched with carbodiimides. Post-reaction purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane mixtures) enhances purity. Monitoring reaction progress with TLC and characterizing intermediates via H/C NMR ensures reproducibility .

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H NMR (δ 1.2–1.4 ppm for diethyl CH, δ 3.2–3.5 ppm for N-methoxy) and C NMR (δ 160–165 ppm for carbonyl carbons) confirm substituent connectivity.

- IR Spectroscopy : High carbonyl stretch frequencies (~1700–1750 cm) indicate reduced amide resonance due to electronegative substituents.

- HRMS : Exact mass analysis (CHNO, MW 174.20 g/mol) validates molecular composition .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear to avoid dermal/ocular exposure. Store in airtight containers under inert gas (e.g., N) at 2–8°C. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste channels. Regular monitoring of airborne concentrations using NIOSH-approved methods (e.g., NMAM 2017) ensures compliance with occupational exposure limits (OELs) .

Advanced Research Questions

Q. How do the electronic properties of the diethylcarbamoyl and methoxy groups influence the compound's reactivity as a formylating agent?

- Methodological Answer : The electron-withdrawing diethylcarbamoyl and methoxy groups reduce amide resonance, increasing the electrophilicity of the formyl group. This is evidenced by:

- IR Data : Elevated carbonyl stretch frequencies (~1730 cm) compared to non-substituted amides.

- X-ray Crystallography : Pyramidalization at the amide nitrogen (N–C–O angles ~107–108°) confirms sp hybridization, diminishing resonance stabilization.

Reactivity can be further tuned by modifying substituent electronegativity .

Q. What computational approaches can model the resonance effects and pyramidalization at the amide nitrogen in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the HF/6-31G* level predict geometric parameters (bond lengths, angles) and electron density distribution. Comparing computed IR spectra and Natural Bond Orbital (NBO) analyses with experimental data validates the impact of substituents on resonance suppression. Molecular dynamics simulations can also assess isomerization barriers (<10 kcal/mol), which correlate with kinetic stability .

Q. What are the implications of the compound's low amide isomerization barriers on its reactivity in synthetic applications?

- Methodological Answer : Low barriers (<10 kcal/mol) allow rapid interconversion between conformers, enhancing reactivity in dynamic kinetic resolutions. For example, in formylation reactions, this flexibility enables selective attack by nucleophiles (e.g., amines or alcohols) at the carbonyl carbon. Monitoring isomerization via variable-temperature NMR (VT-NMR) or ultrafast spectroscopy provides real-time mechanistic insights .

Q. How can this compound be utilized as a selective formylating agent in the synthesis of complex organic molecules?

- Methodological Answer : Its selectivity arises from steric and electronic factors. For instance, in the synthesis of benzimidamides, the reagent preferentially formulates sterically accessible amines (e.g., primary amines) over bulky secondary amines. Reactions are conducted in aprotic solvents (e.g., DCM or THF) at 0–25°C, with yields optimized by stoichiometric control (1.2–1.5 eq. reagent). Comparative studies with alternative formylating agents (e.g., acetic formic anhydride) highlight its superior selectivity for electron-deficient substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.